tert-butyl N-[[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate
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Overview
Description
tert-Butyl N-[[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate group, and a complex aromatic structure with a chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aromatic aldehyde or ketone. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced carbamate derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, tetrahydrofuran.
Major Products Formed:
- Oxidized derivatives
- Reduced carbamate derivatives
- Substituted aromatic compounds
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of various heterocyclic compounds and as a protecting group for amines .
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound for investigating the metabolism and toxicity of carbamate derivatives .
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may exhibit activity against certain diseases and can be used in the development of new therapeutic agents .
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique structure makes it valuable for the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The aromatic structure and chlorophenyl substituent contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (4-chlorophenyl)carbamate
- tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate
Comparison: tert-Butyl N-[[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate is unique due to its complex aromatic structure and the presence of a chlorophenyl group. This structural complexity enhances its potential for diverse chemical reactions and applications. Compared to simpler carbamates, it offers greater versatility in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C18H19ClN2O2 |
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Molecular Weight |
330.8 g/mol |
IUPAC Name |
tert-butyl N-[[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate |
InChI |
InChI=1S/C18H19ClN2O2/c1-18(2,3)23-17(22)21-20-12-13-7-9-14(10-8-13)15-5-4-6-16(19)11-15/h4-12H,1-3H3,(H,21,22) |
InChI Key |
SFUMJIKKRMUICQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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